Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Overview
Description
This would involve understanding the structure of the molecule, its components, and its overall function. It seems to be a cyclic peptide, which are often involved in biological processes .
Synthesis Analysis
This would involve understanding how the molecule is synthesized. This could involve chemical reactions, enzymatic processes, or even synthetic biology .Molecular Structure Analysis
This would involve detailed study of the molecule’s structure, possibly using techniques like X-ray crystallography, NMR spectroscopy, or computational modeling .Chemical Reactions Analysis
This would involve studying the chemical reactions the molecule undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the molecule, such as its solubility, stability, melting point, boiling point, etc .Scientific Research Applications
CXCR4 Antagonism in Therapeutics
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) is primarily researched for its role as a cyclopentapeptide CXCR4 antagonist. These antagonists have potential therapeutic applications in various domains like HIV treatment, cancer, stem-cell mobilization, inflammation, and autoimmune diseases. The structure-activity relationships for this compound indicate the importance of specific aromatic residues for maintaining high potency, particularly in the context of CXCR4 antagonism (Mungalpara et al., 2013).
Bioactive Cyclic Dipeptides
While not directly addressing Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), research into cyclic dipeptides (diketopiperazines) shows that they are commonly found in nature and exhibit various physiological and pharmacological activities in mammals. These compounds are often by-products of fermentation and food processing but have also been identified in animal and plant kingdoms. The activities of such dipeptides, including their potential as bioactive peptides, are a promising area for future exploration (Prasad, 1995).
Analogues and Derivatives
Studies on derivatives and analogues of cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) are significant. For example, research on the cyclic pentapeptide cyclo(-RGDfK-) has shown its high potency and selectivity as an inhibitor for the αvβ3 integrin, hinting at potential applications in inhibiting angiogenesis and inducing apoptosis in vascular cells. This suggests that modifications of the cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) structure could yield compounds with diverse therapeutic applications (Dai et al., 2000).
Exploration of Tripeptidomimetic Antagonists
Research on scaffold-based tripeptidomimetic CXCR4 antagonists based on the d-Arg-Arg-2-Nal motif, derived from cyclopentapeptides like cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), indicates the potential for developing new peptidomimetic hits for CXCR4 antagonism. This could pave the way for innovative drug development strategies targeting CXCR4 (Zachariassen et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXBICVKLVYNKD-XFTNXAEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N11O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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